molecular formula C17H13NO B1589560 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one CAS No. 864224-08-8

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1589560
CAS No.: 864224-08-8
M. Wt: 247.29 g/mol
InChI Key: XOUDFZJCSDKXLG-UHFFFAOYSA-N
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Description

2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one is a chemical compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol It is a derivative of quinolinone, featuring a phenylethynyl group at the 2-position and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction between a phenylacetylene derivative and a quinolinone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more saturated compounds with additional hydrogen atoms.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and have been implicated in several neurological disorders. In particular, it has been noted for its selective activity towards mGluR subtype 1 and 5, making it a candidate for further development in treating conditions like schizophrenia and anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Brønsted Acid-Mediated Reactions : Recent studies have highlighted the use of Brønsted acids to promote the formation of this compound via regioselective dimerization processes. For instance, using p-TsOH·H2O as a catalyst under controlled conditions has yielded significant amounts of the desired product .
  • Sequential Reactions : The compound can also be synthesized through sequential reactions involving phenylacetylene and appropriate amines or ketones, leading to high yields of derivatives with varied functional groups .

Antitumor Activity Assessment

A study assessed the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study further elucidated its mechanism involving apoptosis induction through caspase activation.

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated significant protective effects against oxidative stress-induced neuronal death, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth of various cancer cell lines; induces apoptosis ,
Metabotropic Glutamate ModulationSelectively modulates mGluR subtype 1 and 5; potential for neurological disorders ,
Synthetic MethodologiesSynthesized via Brønsted acid-mediated reactions; high yield achievable ,
Neuroprotective EffectsProtects neurons from oxidative stress; potential for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with molecular targets and pathways within biological systems. The phenylethynyl group and quinolinone core can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethynyl-5,6,7,8-tetrahydroquinolin-5-one
  • 2-Phenylethynyl-7,8-dihydroquinolin-5-one

Uniqueness

2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one is unique due to its specific substitution pattern and structural features. The presence of the phenylethynyl group at the 2-position and the dihydroquinolinone core distinguishes it from other quinolinone derivatives.

Biological Activity

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound characterized by its unique molecular structure, featuring a quinoline core with a phenylethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C17H13NO
  • Molecular Weight : Approximately 247.29 g/mol
  • Structural Features : The compound consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring, with the phenylethynyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dihydroquinolinone core suggests that it may interact with various microbial targets.

  • Study Findings :
    • The compound demonstrated effective inhibition against several Gram-positive bacteria.
    • Comparative studies showed that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .
Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Escherichia coliVariableStandard not specified

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against different cancer cell lines.

  • Case Study :
    • In vitro cytotoxicity assays revealed that certain derivatives of this compound exhibited significant activity against breast cancer (MCF-7) and melanoma (B16) cell lines.
    • For instance, specific substitutions on the phenyl ring were found to enhance cytotoxicity against these cell lines .
Cell Line IC50 (μM)
MCF-75.27
B16>10

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, although more detailed studies are required to confirm these findings.

The biological activities of this compound are thought to be mediated through its interaction with various biological targets:

  • Binding Affinity : Interaction studies indicate that the compound may bind to specific proteins involved in microbial growth and cancer progression.
  • Target Proteins : Research is ongoing to elucidate the exact mechanisms by which this compound exerts its effects on cellular pathways .

Properties

IUPAC Name

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUDFZJCSDKXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464098
Record name 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864224-08-8
Record name 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one (0.2 g, 1.1 mmol) and ethynylbenzene (0.17 g, 1.6 mmol) in triethylamine (7 ml) under an argon atmosphere was added tetrakis(triphenylphosphine)palladium (0.02 g, 0.062 mmol). The mixture was heated at reflux for 3 h. Then it was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel to give the title compound (0.04 g, 15%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Yield
15%

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-7,8-dihydro-6H-quinolin-5-one (0.2 g, 1.1 mmol) and ethynylbenzene (0.17 g, 1.6 mmol) in triethylamine (7 ml) under an argon atmosphere was added tetrakis (triphenylphosphine) palladium (0.02 g, 0.062 mmol). The mixture was heated at reflux for 3 h. Then it was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel to give the title compound (0.04 g, 15%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Yield
15%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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